

Foreword: The Strategic Value of a Bifunctional Building Block

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Compound of Interest

Compound Name: **2-Chloro-6-ethynylpyridine**

Cat. No.: **B1418711**

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In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the efficiency of molecular construction is paramount. The strategic selection of starting materials—building blocks—can dramatically influence the length, yield, and ultimate success of a synthetic campaign. **2-Chloro-6-ethynylpyridine** is a quintessential example of such a strategic building block. It presents two distinct and highly valuable reactive centers on a stable pyridyl core: a chloro substituent amenable to a host of nucleophilic substitution and cross-coupling reactions, and a terminal alkyne, a gateway to click chemistry, Sonogashira couplings, and numerous other transformations. This guide provides a deep dive into the synthesis, characterization, and application of this versatile molecule, offering field-proven insights for its effective utilization in research and development.

Physicochemical & Structural Properties

2-Chloro-6-ethynylpyridine is a solid at room temperature, possessing the key structural features of a pyridine ring substituted at the 2- and 6-positions.^[1] This substitution pattern is crucial as it influences the electronic properties and reactivity of both the ring and its functional groups.

Property	Value	Source(s)
CAS Number	914950-09-7	[1] [2]
Molecular Formula	C ₇ H ₄ CIN	[2]
Molecular Weight	137.56 g/mol	[2]
IUPAC Name	2-chloro-6-ethynylpyridine	[2]
Synonyms	(6-Chloropyridin-2-yl)acetylene	[2]
Physical Form	Solid	-
Topological Polar Surface Area	12.9 Å ²	[2]
InChIKey	ZOHUJSRUQYVASP- UHFFFAOYSA-N	[2]

Synthesis Methodology: A Strategic Two-Step Approach

A robust and common strategy for the synthesis of **2-Chloro-6-ethynylpyridine** involves a protected alkyne strategy, leveraging the differential reactivity of the halogen substituents on a readily available starting material, 2,6-dichloropyridine. The process consists of a selective mono-alkynylation followed by deprotection.

Causality of the Synthetic Design:

The core of this synthesis is a Sonogashira cross-coupling reaction. Using a protected alkyne, such as trimethylsilylacetylene (TMSA), is critical. Direct coupling with acetylene gas is technically challenging and can lead to undesired side products, including symmetrical di-alkynylation. The trimethylsilyl (TMS) group serves as an excellent protecting group that is stable under the coupling conditions but can be removed under mild, specific conditions.[\[3\]](#) The mono-substitution is achieved by carefully controlling the stoichiometry of the reagents.

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Fig 1. Synthetic workflow for **2-Chloro-6-ethynylpyridine**.

Protocol 1: Synthesis of 2-Chloro-6-ethynylpyridine

Step 1: Sonogashira Coupling of 2,6-Dichloropyridine with Trimethylsilylacetylene

- **Inert Atmosphere:** To a dry Schlenk flask, add 2,6-dichloropyridine (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride ($\text{Pd}(\text{PPh}_3)_2\text{Cl}_2$, 0.03 eq), and copper(I) iodide (CuI , 0.06 eq).
- **Solvent and Reagents:** Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous, degassed triethylamine (TEA, 4.0 eq) as the solvent and base, followed by trimethylsilylacetylene (1.1 eq).
- **Reaction:** Stir the mixture at 60-70 °C and monitor the reaction progress by TLC or GC-MS until the starting 2,6-dichloropyridine is consumed (typically 4-6 hours).
- **Workup:** Cool the reaction mixture to room temperature. Filter it through a pad of Celite to remove the catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
- **Purification:** Purify the crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-chloro-6-((trimethylsilyl)ethynyl)pyridine.

Step 2: Deprotection of the Trimethylsilyl (TMS) Group

- **Reaction Setup:** Dissolve the purified 2-chloro-6-((trimethylsilyl)ethynyl)pyridine (1.0 eq) from the previous step in methanol (approx. 0.2 M solution).

- Deprotection: Add anhydrous potassium carbonate (K_2CO_3 , 2.0 eq) to the solution.
- Reaction: Stir the mixture at room temperature. The reaction is typically complete within 1-2 hours. Monitor by TLC for the disappearance of the starting material.
- Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol. Add water to the residue and extract with ethyl acetate (3x).
- Final Product: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo to yield the final product, **2-Chloro-6-ethynylpyridine**, which can be further purified by chromatography or recrystallization if necessary.

Spectroscopic Characterization

Authenticating the structure of **2-Chloro-6-ethynylpyridine** is achieved through standard spectroscopic methods. While a complete, published dataset is not readily available, a highly accurate prediction of the key spectral features can be made based on the analysis of analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon environments can be predicted by considering the substituent effects on the pyridine ring. The electron-withdrawing chloro and ethynyl groups will influence the chemical shifts of the ring protons and carbons.

Predicted 1H NMR (400 MHz, $CDCl_3$)	Predicted ^{13}C NMR (100 MHz, $CDCl_3$)
δ (ppm)	Multiplicity
~7.65	t, $J \approx 7.8$ Hz
~7.40	d, $J \approx 7.7$ Hz
~7.25	d, $J \approx 7.7$ Hz
~3.15	s

Justification: The predicted shifts are based on data from 2-chloropyridine and 2-ethynylpyridine. The triplet for H-4 and two doublets for H-3/H-5 are characteristic of a 2,6-

disubstituted pyridine. The acetylenic proton is expected in the 3.0-3.2 ppm range. Carbon shifts are assigned based on known substituent effects on the pyridine ring.[4]

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for confirming the presence of the key alkyne functional group.

Wavenumber (cm ⁻¹)	Vibration Type	Intensity
~3300	C≡C-H stretch	Strong, sharp
~3100-3000	C-H aromatic stretch	Medium
~2115	C≡C stretch	Medium to weak, sharp
~1570, 1450	C=C, C=N ring stretch	Medium to strong
~780	C-Cl stretch	Strong

Justification: The terminal alkyne C-H stretch around 3300 cm⁻¹ is a highly diagnostic, sharp peak.[5][6] The C≡C triple bond stretch is also characteristic, though its intensity can be variable.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic pattern.

- Expected M⁺: 137.00 (for ³⁵Cl) and 139.00 (for ³⁷Cl).
- Key Feature: The presence of a prominent M+2 peak at approximately one-third the intensity of the molecular ion peak is the classic isotopic signature for a molecule containing one chlorine atom.[2]

Key Reactions & Applications: The Sonogashira Coupling

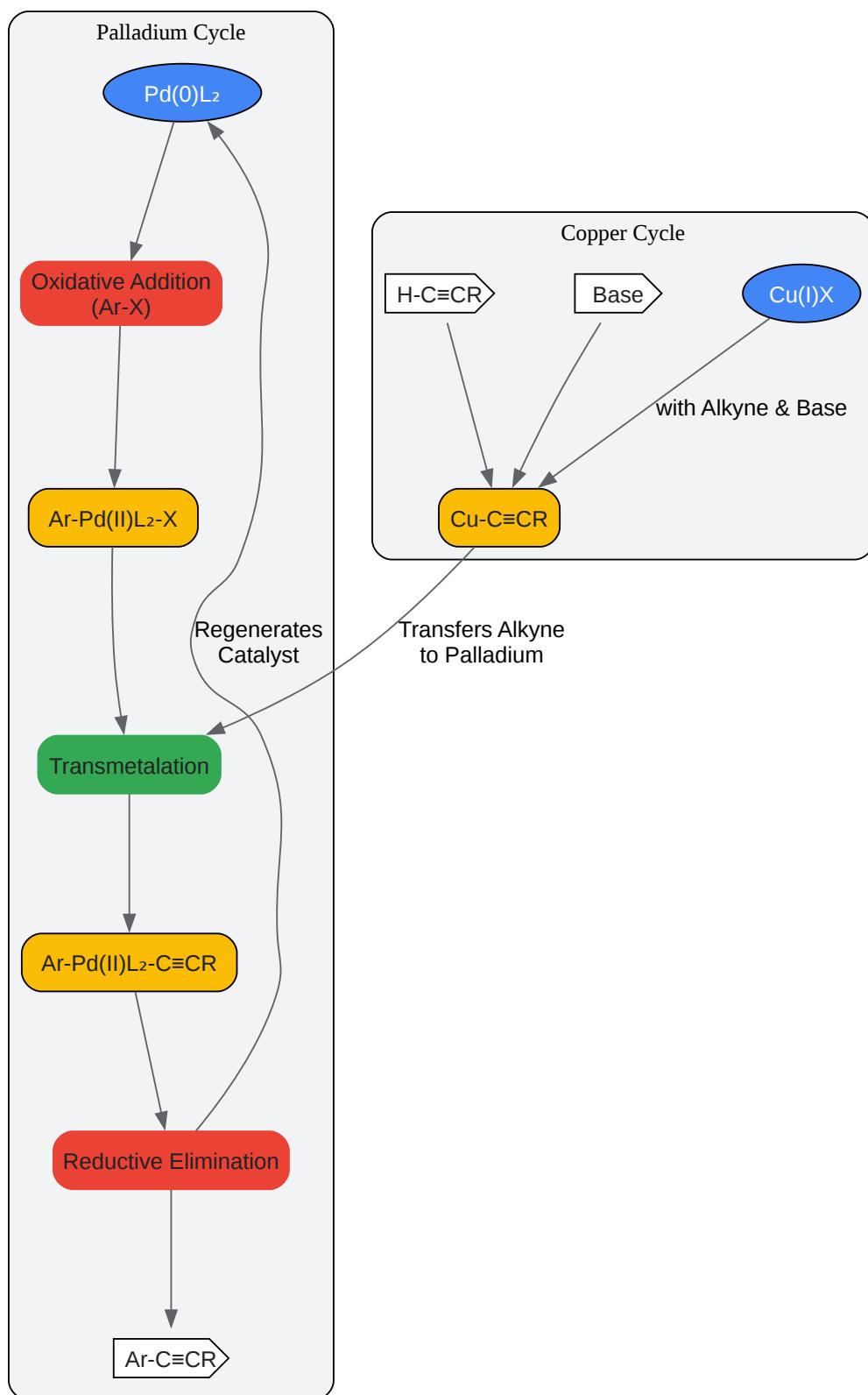
The primary utility of **2-Chloro-6-ethynylpyridine** is as a versatile partner in cross-coupling reactions. The terminal alkyne readily participates in Sonogashira coupling, allowing for the

construction of complex aryl-alkynyl-pyridine structures, which are prevalent scaffolds in medicinal chemistry.

Mechanism: The Palladium-Copper Catalytic Cycle

The Sonogashira reaction proceeds via two interconnected catalytic cycles.^[7] The palladium cycle is responsible for activating the aryl halide, while the copper cycle activates the terminal alkyne.

- Palladium Cycle:
 - Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate.
 - Reductive Elimination: After transmetalation, the desired product is formed, and the Pd(0) catalyst is regenerated.
- Copper Cycle:
 - π -Alkyne Complex: Cu(I) coordinates with the terminal alkyne, increasing its acidity.
 - Acetylide Formation: A base deprotonates the alkyne to form a copper acetylide intermediate.
- Transmetalation: This is the key step where the cycles intersect. The organic group from the copper acetylide is transferred to the palladium center, displacing the halide.



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Fig 2. The interconnected catalytic cycles of the Sonogashira reaction.

Protocol 2: Representative Sonogashira Coupling with 2-Chloro-6-ethynylpyridine

This protocol describes the coupling of **2-Chloro-6-ethynylpyridine** with 4-iodotoluene.

- **Inert Atmosphere:** To a dry Schlenk flask, add 4-iodotoluene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).
- **Solvent and Reagents:** Evacuate and backfill the flask with argon three times. Add degassed THF as the solvent, followed by diisopropylamine (DIPA) as the base (3.0 eq).
- **Substrate Addition:** Dissolve **2-Chloro-6-ethynylpyridine** (1.2 eq) in a small amount of degassed THF and add it to the reaction mixture via syringe.
- **Reaction:** Stir the mixture at room temperature. The reaction is often complete in 2-4 hours. Monitor progress by TLC.
- **Workup:** Upon completion, dilute the reaction mixture with ethyl acetate and filter through Celite. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
- **Purification:** Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash column chromatography to yield the desired coupled product, 2-chloro-6-((4-methylphenyl)ethynyl)pyridine.

Safety & Handling

2-Chloro-6-ethynylpyridine is a hazardous substance and must be handled with appropriate precautions in a well-ventilated fume hood.

- **Hazards:** Harmful if swallowed, in contact with skin, or if inhaled. Causes skin irritation and serious eye irritation. May cause respiratory irritation.[\[1\]](#)
- **Personal Protective Equipment (PPE):** Wear protective gloves, protective clothing, eye protection, and face protection.
- **Handling:** Do not handle until all safety precautions have been read and understood. Avoid breathing dust, mist, or spray.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.

Conclusion

2-Chloro-6-ethynylpyridine stands out as a highly effective and strategic building block for chemical synthesis. Its dual reactivity, stemming from the chloro and terminal ethynyl functionalities, provides a robust platform for constructing complex molecular architectures. A thorough understanding of its synthesis, spectroscopic properties, and reactivity, particularly in cornerstone reactions like the Sonogashira coupling, empowers researchers to leverage its full potential in the rapid development of novel pharmaceuticals and advanced materials.

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